

Unraveling Amabiloside: A Spectroscopic and Structural Elucidation Guide

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Compound of Interest		
Compound Name:	Amabiloside	
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For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the spectroscopic data of **amabiloside**, a natural glycoside isolated from Crinum amabile. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data instrumental in its structural determination, alongside the experimental protocols for data acquisition.

Amabiloside, identified as 3-hydroxy-4-O-β-D-glucopyranosyl-benzaldehyde, is a benzenoid glycoside that has been isolated from the bulbs of Crinum amabile.[1] Its structural characterization is a critical step in understanding its potential biological activities and for its synthesis. The definitive structure was elucidated through a comprehensive analysis of various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and mass spectrometry.[1]

Spectroscopic Data Analysis

The structural backbone and the stereochemistry of **amabiloside** were pieced together using a suite of NMR experiments, including ¹H and ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Nuclear Magnetic Resonance (NMR) Data

The unequivocal assignment of all proton and carbon signals of **amabiloside** was achieved through a combination of one- and two-dimensional NMR experiments. The data presented below is a summary of the key chemical shifts (δ) in parts per million (ppm).



Table 1: ¹H NMR Spectroscopic Data for **Amabiloside**

Position	δ (ppm)	Multiplicity	J (Hz)
Aglycone			
2-H	7.42	d	1.5
5-H	7.18	d	8.0
6-H	7.51	dd	8.0, 1.5
СНО	9.85	S	
Glycone (β-D- glucopyranosyl)			
1'-H	5.05	d	7.5
2'-H	3.58	m	
3'-H	3.52	m	
4'-H	3.45	m	
5'-H	3.48	m	_
6'a-H	3.92	dd	12.0, 2.0
6'b-H	3.75	dd	12.0, 5.5

Table 2: ¹³C NMR Spectroscopic Data for **Amabiloside**



Position	δ (ppm)
Aglycone	
1	131.5
2	116.2
3	149.8
4	146.0
5	112.8
6	127.5
СНО	192.3
Glycone (β-D-glucopyranosyl)	
1'	103.2
2'	74.8
3'	78.1
4'	71.3
5'	77.9
6'	62.5

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of **amabiloside**.

Table 3: Mass Spectrometry Data for Amabiloside

lon	m/z	Formula
[M+H]+	287.0872	С13Н15О7
[M+Na]+	309.0691	C13H14O7Na



Experimental Protocols

The isolation and spectroscopic analysis of **amabiloside** followed established methodologies for natural product chemistry.

Isolation of Amabiloside

- Extraction: The fresh bulbs of Crinum amabile were collected, minced, and extracted exhaustively with methanol at room temperature.
- Fractionation: The resulting methanol extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.
- Chromatography: The ethyl acetate fraction, which showed promising activity, was subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
- Purification: Fractions containing amabiloside were further purified by preparative thin-layer chromatography (TLC) and finally by high-performance liquid chromatography (HPLC) to yield pure amabiloside.

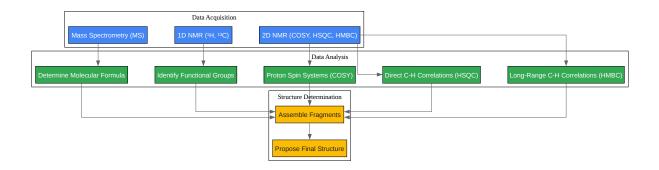
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker Avance 400 MHz spectrometer. Samples were dissolved in deuterated methanol (CD₃OD). Chemical shifts were referenced to the solvent signals (δH 3.31 and δC 49.0).
- Mass Spectrometry: High-resolution mass spectra were obtained on a Q-TOF mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Structural Elucidation Workflow

The logical flow of elucidating the structure of **amabiloside** based on the spectroscopic data is visualized in the following diagram.





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Spectroscopic analysis workflow for amabiloside.

This comprehensive spectroscopic dataset and the described methodologies provide a solid foundation for the further study and potential applications of **amabiloside** in various scientific and medicinal fields.

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References

• 1. tandfonline.com [tandfonline.com]







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